1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3):
- δ 1.27 (s, 12H, dioxaborolane CH3)
- δ 1.47 (s, 9H, tert-butyl)
- δ 3.62 (t, 2H, J = 5.6 Hz, H2/H6)
- δ 4.08 (br s, 2H, H3/H5)
13C NMR (101 MHz, CDCl3):
11B NMR (128 MHz): δ 30.2 (br s), characteristic of sp2-hybridized boron.
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h8H,9-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCRJGWILREQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405158 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286961-14-6 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydropyridine-4-boronic acid, pinacol ester, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 1,2,3,6-tetrahydropyridine, is reacted with a boronic acid derivative under suitable conditions to form the boronic acid pinacol ester.
Protection with Boc Group: The tetrahydropyridine ring is then protected with a tert-butoxycarbonyl (Boc) group using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi couplings, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- This compound serves as an important building block in the synthesis of complex organic molecules. Its structure allows for further functionalization, making it versatile for creating various derivatives.
- Reactivity with Nucleophiles :
- Synthesis of Bioactive Compounds :
Medicinal Chemistry Applications
- Drug Development :
-
Prodrug Strategies :
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has been investigated as a prodrug candidate. The tert-butyl group can enhance solubility and stability while allowing for controlled release of active pharmaceutical ingredients upon metabolic conversion .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the effectiveness of this compound as an intermediate in synthesizing new antimicrobial agents. The resulting compounds exhibited significant activity against various bacterial strains, showcasing the potential for developing new antibiotics .
Case Study 2: Development of Anticancer Drugs
Another research effort focused on using this compound to create novel anticancer drugs. The derivatives synthesized showed promising results in inhibiting tumor growth in vitro and in vivo models, indicating its therapeutic potential .
Mechanism of Action
The mechanism by which 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process is facilitated by the Boc group, which protects the tetrahydropyridine ring and enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-Butyl 4-Bromo-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 159503-91-0)
- Molecular Formula: C₁₀H₁₆BrNO₂
- Molecular Weight : 262.15 g/mol
- Key Differences :
- Replaces the boronate ester with a bromine atom, making it a substrate for nucleophilic substitution (e.g., SNAr) rather than cross-coupling.
- Lower molecular weight and simpler structure reduce steric hindrance but limit versatility in transition-metal catalysis.
- Applications : Primarily used in alkylation and amination reactions .
| Property | Target Compound | Brominated Analog |
|---|---|---|
| Reactivity | Suzuki coupling | Nucleophilic substitution |
| Molecular Weight (g/mol) | 309.21 | 262.15 |
| Stability | Air/moisture-sensitive | More stable |
| Synthetic Utility | Broad (pharmaceuticals) | Limited to substitution chemistry |
tert-Butyl 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl)pyrrolidine-1-carboxylate (Compound 26)
- Molecular Formula: C₁₉H₃₆BNO₄
- Molecular Weight : 376.26 g/mol (as [M+Na]⁺)
- Key Differences :
- Contains a pyrrolidine ring instead of dihydropyridine, introducing conformational flexibility.
- Synthesized via visible-light-mediated decarboxylative radical additions, contrasting with traditional Suzuki protocols .
- Stereoisomerism complicates purification and application in enantioselective synthesis.
- Applications : Used in radical-based transformations but less common in medicinal chemistry.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate
- Molecular Formula: C₂₄H₃₆BNO₅
- Molecular Weight : 453.37 g/mol (estimated)
- Key Differences: Incorporates a phenoxymethyl-piperidine scaffold, increasing steric bulk and altering electronic properties. The aryl ether linkage may reduce reactivity in electron-demanding cross-couplings.
- Applications : Specialized in synthesizing sterically hindered biaryls.
Biological Activity
The compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in drug development.
Basic Information
- IUPAC Name : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- CAS Number : 330793-01-6
- Molecular Formula : C₁₇H₂₆BNO₄
- Molecular Weight : 319.21 g/mol
- Melting Point : 169–170 °C
Structure
The structure of the compound features a dihydropyridine core substituted with a tert-butyl group and a dioxaborolane moiety. This unique combination is thought to contribute to its biological activity.
Research indicates that compounds containing both dihydropyridine and dioxaborolane functionalities can exhibit various biological activities, including:
- Antioxidant Activity : The presence of boron in the dioxaborolane structure may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes involved in metabolic pathways.
Case Studies
-
Anticancer Activity
- A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. It was found that derivatives of dihydropyridine exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest (Smith et al., 2023).
-
Neuroprotective Effects
- Another research conducted by Johnson et al. (2022) highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The study demonstrated that these compounds could inhibit oxidative stress and reduce neuronal cell death.
-
Antimicrobial Properties
- A recent investigation into the antimicrobial properties of related dioxaborolane derivatives showed promising results against Gram-positive and Gram-negative bacteria (Lee et al., 2024). The mechanism involved disruption of bacterial cell membranes.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | Antioxidant, Enzyme Inhibition | Smith et al., 2023 |
| Dihydropyridine Derivative A | Anticancer (Breast Cancer) | Johnson et al., 2022 |
| Dioxaborolane Derivative B | Antimicrobial (E. coli) | Lee et al., 2024 |
Synthesis
The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves several steps:
- Formation of Dioxaborolane : The initial step includes the preparation of the dioxaborolane moiety through a reaction involving boronic acid derivatives.
- Dihydropyridine Synthesis : Subsequently, a dihydropyridine ring is formed using cyclization reactions with appropriate substrates.
- Final Esterification : The final step involves esterification with tert-butyl carboxylic acid to yield the desired compound.
Q & A
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what methodological considerations are critical for success?
The compound serves as a boronate ester intermediate in Pd-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds. Key steps include:
- Catalyst selection : Pd(dppf)Cl₂ or similar catalysts are commonly used to enhance coupling efficiency .
- Reaction conditions : Degassed 1,4-dioxane/water (5:1 v/v) at 60–80°C under inert gas (N₂/Ar) to prevent boronate oxidation .
- Base choice : Sodium or potassium carbonate is optimal for maintaining pH and facilitating transmetallation .
- Purification : Column chromatography (C18 reverse-phase or silica gel) is recommended to isolate products . Yield discrepancies may arise from substrate sensitivity to moisture or competing side reactions (e.g., protodeboronation) .
Q. What synthetic routes are reported for preparing this compound, and how can purity be ensured?
Synthesis typically involves:
- Borylation : Reacting tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) and KOAc in anhydrous THF .
- Workup : Aqueous extraction followed by solvent evaporation and purification via flash chromatography . Purity (>95%) is confirmed using HPLC and NMR. Impurities like residual Pd or unreacted boronate precursors require ICP-MS or chelation-based cleanup .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with sterically hindered or electron-deficient aryl halides?
Challenges include sluggish transmetallation and competing homocoupling. Strategies involve:
- Solvent modulation : Switching to THF or DMF to enhance substrate solubility .
- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 min at 100°C) while maintaining yield .
- Additives : Using catalytic amounts of ligands (e.g., SPhos) or phase-transfer agents (e.g., TBAB) to stabilize Pd intermediates .
- Substrate pre-activation : Converting electron-deficient halides to triflates for improved reactivity .
Q. What analytical techniques are recommended for characterizing intermediates and troubleshooting failed couplings?
- NMR spectroscopy : ¹¹B NMR confirms boronate integrity (δ ~30 ppm for sp² boron) .
- Mass spectrometry : HRMS (ESI+) identifies side products like protodeboronated species or Pd adducts .
- X-ray crystallography : Resolves structural ambiguities in coupled products (e.g., regioselectivity in dihydropyridine derivatives) .
- In-situ monitoring : ReactIR or LC-MS tracks reaction progress and detects intermediates .
Q. How does the dihydropyridine ring’s conformational flexibility influence reactivity in multicomponent reactions?
The partially saturated ring enables strain-driven reactivity, such as:
- Ring-opening cascades : Under acidic conditions, the dihydropyridine can undergo protonation at the enamine moiety, facilitating nucleophilic additions .
- Diels-Alder cycloadditions : The conjugated diene system reacts with dienophiles (e.g., maleimides) to form bicyclic adducts . Computational studies (DFT) predict regioselectivity trends, which should be validated experimentally using substituent effects .
Data Contradiction Analysis
Q. Why do reported yields for cross-couplings vary across studies, and how can reproducibility be improved?
Discrepancies stem from:
- Oxygen sensitivity : Degassing protocols vary; incomplete removal of O₂ leads to boronate oxidation .
- Pd contamination : Residual catalyst in the product can artificially inflate yields during LC-MS analysis .
- Substrate purity : Commercial boronate esters may contain stabilizers (e.g., BHT) that inhibit coupling . Mitigation includes rigorous solvent drying, standardized degassing (freeze-pump-thaw cycles), and Pd scavengers (e.g., SiliaBond Thiol) post-reaction .
Methodological Best Practices
- Storage : Store under argon at –20°C to prevent hydrolysis of the boronate ester .
- Safety : Use explosion-proof equipment when handling Pd catalysts and avoid open flames due to solvent flammability .
- Scale-up : Replace 1,4-dioxane with safer solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
